

physical and chemical properties of 1,3-Dibromo-5-iodobenzene

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Compound of Interest

Compound Name: 1,3-Dibromo-5-iodobenzene

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An In-depth Technical Guide to **1,3-Dibromo-5-iodobenzene**: Synthesis, Reactivity, and Applications

Introduction

1,3-Dibromo-5-iodobenzene is a trihalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the differential reactivity of its three halogen substituents—two bromine atoms and one iodine atom. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in many common transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the sequential and controlled introduction of various functionalities onto the benzene ring, making it an ideal scaffold for constructing complex, multi-substituted molecules. This guide provides a comprehensive overview of the core physical and chemical properties of **1,3-Dibromo-5-iodobenzene**, detailed protocols for its synthesis, an exploration of its key chemical reactions, and a discussion of its applications for researchers in synthetic chemistry and drug development.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for its effective application in research.

Nomenclature and Structure

- IUPAC Name: **1,3-dibromo-5-iodobenzene**[\[1\]](#)
- CAS Number: 19752-57-9[\[1\]](#)
- Molecular Formula: C₆H₃Br₂I[\[1\]](#)
- Canonical SMILES: C1=C(C=C(C=C1Br)I)Br[\[1\]](#)
- InChIKey: KARUMYWDGQTPFL-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with two bromine atoms and one iodine atom, respectively.

Physical and Chemical Data

The key physicochemical properties of **1,3-Dibromo-5-iodobenzene** are summarized in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Weight	361.80 g/mol	[1] [3] [4]
Monoisotopic Mass	359.76462 Da	[1] [3]
Appearance	White to light yellow or brown solid/crystals	[5]
Melting Point	121.0 to 125.0 °C	
Purity	>97-98% (typically assessed by GC or HPLC)	[2]
Storage	Room temperature, in a dry, dark, tightly sealed container	[2]

Spectral Data Interpretation

While raw spectra are instrument-dependent, the expected characteristics for **1,3-Dibromo-5-iodobenzene** are as follows:

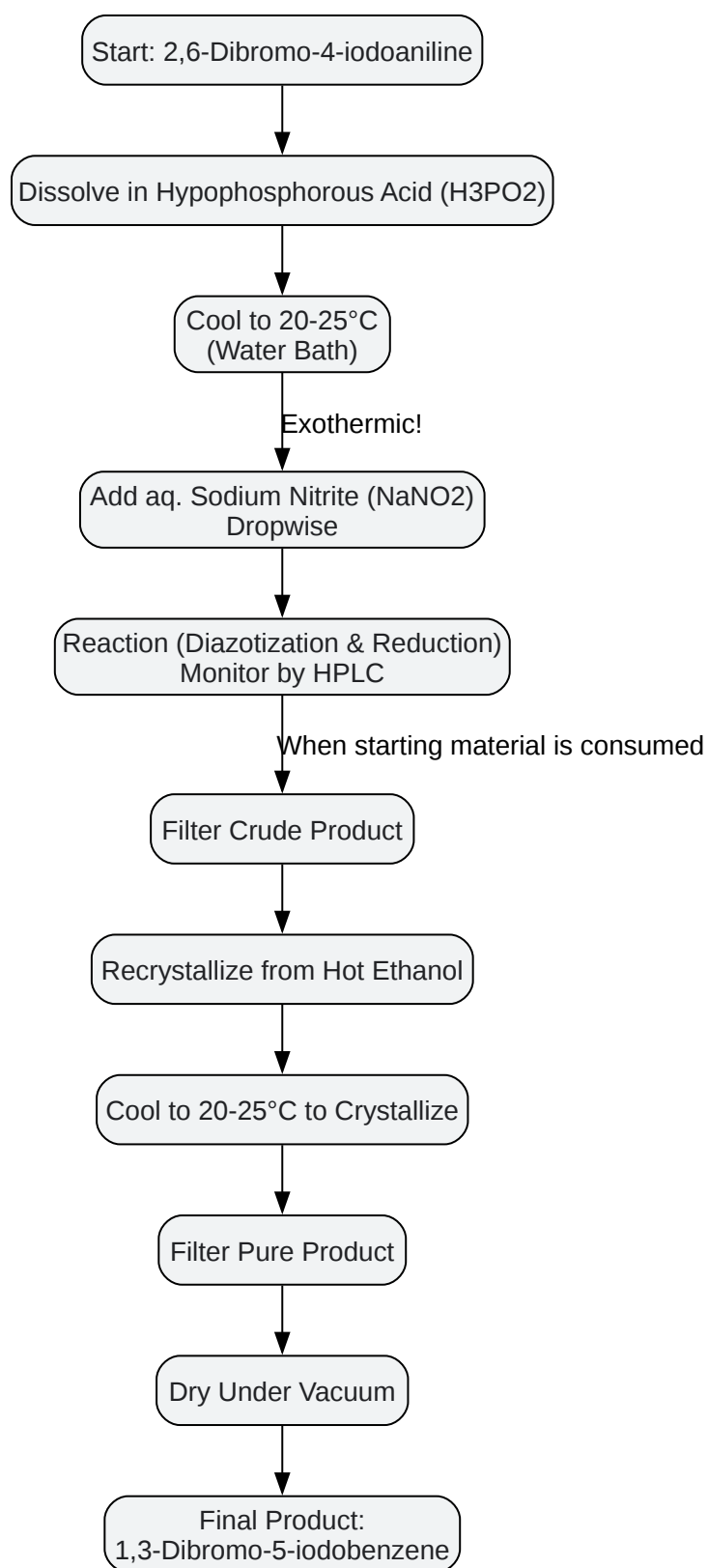
- ^1H NMR: The proton NMR spectrum is expected to be simple due to the molecule's C_{2v} symmetry. Two distinct signals would be anticipated: a triplet for the proton at C2 (between the two bromine atoms) and a doublet for the two equivalent protons at C4 and C6 (adjacent to a bromine and the iodine).
- ^{13}C NMR: The carbon NMR spectrum would show four signals corresponding to the four unique carbon environments (C1/C3, C2, C4/C6, and C5). The carbons attached to the halogens would exhibit chemical shifts influenced by the electronegativity and size of the substituent.
- Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and iodine (^{127}I , monoisotopic). This results in a complex but predictable cluster of peaks for the molecular ion, which is invaluable for confirming the compound's identity.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for aromatic C-H stretching (around $3100\text{-}3000\text{ cm}^{-1}$) and aromatic C=C in-ring stretching (around $1570\text{-}1550\text{ cm}^{-1}$).^[6]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for subsequent reactions. The most common laboratory synthesis involves a deamination-hydrodehalogenation of a substituted aniline precursor.

Synthetic Workflow: Diazotization-Reduction

The synthesis of **1,3-Dibromo-5-iodobenzene** is efficiently achieved from 2,6-dibromo-4-iodoaniline via a Sandmeyer-type reaction, where the amino group is removed.^{[3][5]} This process involves two key stages: the formation of a diazonium salt followed by its reduction with hypophosphorous acid.



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Caption: Workflow for the synthesis of **1,3-Dibromo-5-iodobenzene**.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[\[3\]](#)[\[5\]](#)

Materials:

- 2,6-dibromo-4-iodoaniline (188.4 g, ~0.5 mol)
- Hypophosphorous acid (50% solution, 600 g)
- Sodium nitrite (34.5 g)
- Water (60-100 mL)
- Ethanol (for recrystallization, ~700 mL)

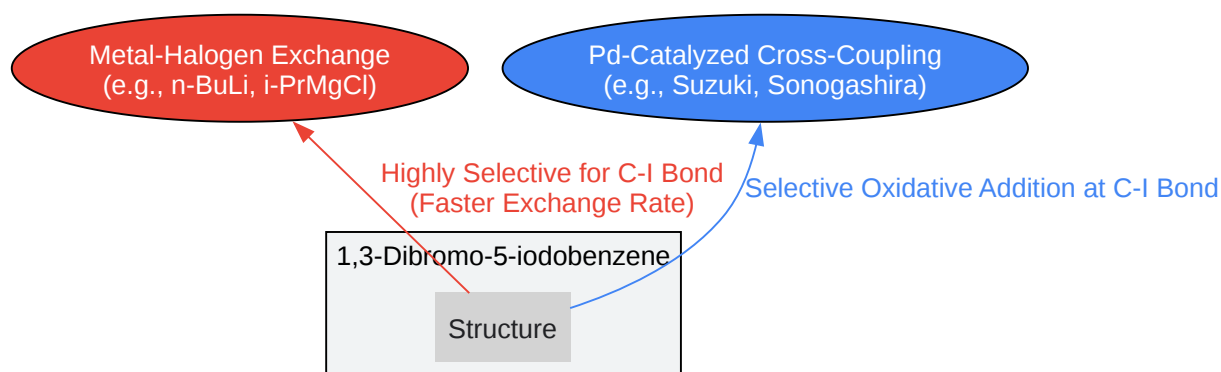
Procedure:

- **Reaction Setup:** In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline (188.4 g) and hypophosphorous acid (600 g) at room temperature. Stir the mixture for 10 minutes to ensure uniform dispersion.
- **Diazotization:** Prepare a solution of sodium nitrite (34.5 g) in water (60 mL). Begin to add the sodium nitrite solution dropwise to the reaction mixture.
- **Temperature Control (Causality):** The reaction is highly exothermic. It is critical to maintain the internal temperature between 20-25°C using an external water or ice bath.[\[5\]](#) Allowing the temperature to rise significantly can lead to the decomposition of the diazonium salt intermediate and the formation of unwanted side products.
- **Reaction Monitoring (Self-Validation):** After the addition is complete (typically over ~3 hours), a large amount of white solid will have precipitated. Continue stirring at this temperature for an additional hour. The reaction's completion should be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.[\[3\]](#)[\[5\]](#)
- **Workup and Isolation:** Once the reaction is complete, filter the crude product from the reaction mixture.

- Purification (Self-Validation): Place the crude solid into a flask and add anhydrous ethanol (~700 mL). Heat the mixture to reflux (approx. 80°C) until all the solid dissolves.[5] Allow the solution to cool slowly to room temperature (20-25°C). The pure product will precipitate as white, needle-like crystals.
- Final Steps: Collect the crystals by filtration and dry them under reduced pressure at 60°C. A typical yield is around 75%.[3][5] The purity should be confirmed by HPLC and melting point analysis.

Chemical Reactivity and Key Transformations

The synthetic power of **1,3-Dibromo-5-iodobenzene** lies in the differential reactivity of its C-I and C-Br bonds. The C-I bond is weaker and more polarizable, making it the primary site for reactions like metal-halogen exchange and oxidative addition in cross-coupling.



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Caption: Reactivity sites on **1,3-Dibromo-5-iodobenzene**.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic nucleophile.[7] When **1,3-Dibromo-5-iodobenzene** is treated with an organolithium reagent like n-butyllithium (n-BuLi), the exchange occurs preferentially at the most reactive site.

- **Mechanism & Causality:** The rate of lithium-halogen exchange follows the trend $I > Br > Cl$. [7] This is because the reaction proceeds through an 'ate' complex, and the stability of the leaving group (halide anion) and the polarizability of the C-X bond are key factors. Consequently, reaction with one equivalent of n-BuLi at low temperatures (e.g., -78°C) selectively forms 3,5-dibromophenyllithium. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group exclusively at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern synthesis.[8] The first step in the catalytic cycle, oxidative addition, is also highly selective for the C-I bond.[9][10]

- **Suzuki-Miyaura Coupling:** This reaction couples the aryl halide with a boronic acid or ester to form a new C-C bond.[8][11] By reacting **1,3-Dibromo-5-iodobenzene** with an arylboronic acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃), one can selectively form a 3,5-dibromo-1,1'-biphenyl derivative.[12] The remaining C-Br bonds can then be functionalized in a subsequent, often more forcing, cross-coupling reaction, allowing for the stepwise construction of unsymmetrical poly-aryl systems. This stepwise approach is a key advantage of using polyhalogenated substrates with differential reactivity.[13]

Applications in Research and Drug Development

1,3-Dibromo-5-iodobenzene is not an end product itself but a crucial intermediate. Its value lies in its role as a scaffold for building more complex molecular architectures.

- **Synthesis of Poly-substituted Arenes:** As described above, the ability to perform sequential, site-selective functionalization makes it an ideal starting material for creating complex substitution patterns on an aromatic ring that would be difficult to achieve through direct electrophilic substitution.
- **Pharmaceutical Intermediates:** Many pharmacologically active molecules contain highly substituted aromatic cores. Intermediates like **1,3-Dibromo-5-iodobenzene** provide a reliable platform for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

- **Materials Science:** The synthesis of conjugated polymers, ligands for metal-organic frameworks (MOFs), and organic light-emitting diode (OLED) materials often requires the precise assembly of aryl units. The controlled cross-coupling capabilities of this compound are well-suited for such applications.

Safety and Handling

Proper handling of all chemicals is paramount in a research environment.

- **Hazard Identification:** **1,3-Dibromo-5-iodobenzene** is classified as a hazardous substance. It causes skin irritation (H315) and serious eye irritation (H319).^{[1][3][14]} Some sources also indicate it may cause respiratory irritation (H335).^{[1][2]} The GHS pictogram is an exclamation mark (GHS07).^[2]
- **Recommended Precautions:**
 - **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^{[15][16]}
 - **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.^{[14][15][16]}
 - **Handling:** Avoid contact with skin and eyes.^[15] Wash hands thoroughly after handling.^[14] Prevent dust formation.^[15]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[2][15]} Keep away from incompatible materials such as strong oxidizing agents.^[17]

Conclusion

1,3-Dibromo-5-iodobenzene is a powerful and strategic building block for advanced organic synthesis. Its key advantage is the predictable, hierarchical reactivity of its carbon-halogen bonds, with the C-I bond serving as the primary site for functionalization via metal-halogen exchange or palladium-catalyzed cross-coupling. This feature grants chemists precise control over the synthesis of complex, regiochemically defined multi-substituted aromatic compounds. A thorough understanding of its properties, synthetic methods, and reactivity profile, combined with stringent safety practices, enables researchers to fully leverage this versatile intermediate.

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